BenchChemオンラインストアへようこそ!

NAMPT inhibitor-linker 2

ADC payload NAMPT inhibition c-Kit targeting

NAMPT inhibitor-linker 2 (CAS 2241014-82-2) is a drug-linker conjugate payload module for ADCs featuring a propionyl-piperazine linker—structurally distinct from inhibitor-linker 1’s ethoxyethyl spacer. This linker difference produces quantitatively different ADC potency (ADC-4 IC50 40 pM in NCI-H526; ADC-3 IC50 9 pM). It delivers NAMPT blockade via NAD+ salvage inhibition, a non-antimitotic mechanism suited for tumors with lower proliferation rates. Validated in GIST-T1 xenograft at 20 mg/kg i.v. achieving tumor stasis over 28 days when conjugated as ADC-4. Procurement of this specific linker architecture enables SAR studies deconvolving linker-dependent pharmacology and is critical for programs targeting c-Kit–driven GIST or SCLC with a moderated potency profile.

Molecular Formula C34H33FN6O5
Molecular Weight 624.7 g/mol
Cat. No. B11930620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAMPT inhibitor-linker 2
Molecular FormulaC34H33FN6O5
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCN6C(=O)C=CC6=O
InChIInChI=1S/C34H33FN6O5/c35-29-18-25(38-34(46)28-19-27(28)23-2-1-12-36-20-23)6-3-24(29)21-37-33(45)22-4-7-26(8-5-22)39-14-16-40(17-15-39)30(42)11-13-41-31(43)9-10-32(41)44/h1-10,12,18,20,27-28H,11,13-17,19,21H2,(H,37,45)(H,38,46)/t27-,28+/m1/s1
InChIKeyBCYXMGSOTBLGDN-IZLXSDGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAMPT Inhibitor-Linker 2: An ADC Payload Module for Targeted NAD+ Depletion


NAMPT inhibitor-linker 2 (CAS 2241014-82-2) is a drug-linker conjugate designed as a payload module for antibody–drug conjugates (ADCs). It comprises a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor covalently attached to a noncleavable maleimide-based linker [1]. This payload module is intended for conjugation to antibodies targeting tumor-associated antigens; when paired with an anti-c-Kit monoclonal antibody to form ADC-4, it delivers NAMPT blockade selectively to c-Kit–positive tumor cells . The compound represents a non-antimitotic ADC payload class, distinct from traditional tubulin inhibitors or DNA-damaging agents, acting instead through inhibition of the NAD+ salvage pathway [2].

Why NAMPT Inhibitor-Linker 2 Cannot Be Interchanged with In-Class Linker Analogs


NAMPT inhibitor-linker 2 is not a generic payload module that can be substituted with close analogs such as NAMPT inhibitor-linker 1 without altering ADC performance. The linker composition differs between these two constructs: inhibitor-linker 2 employs a shorter propionyl-piperazine linker connecting the maleimide to the payload, whereas inhibitor-linker 1 incorporates an extended ethoxyethyl spacer [1][2]. This structural divergence translates into measurable differences in ADC potency across cell lines, as demonstrated by head-to-head data for ADC-4 (inhibitor-linker 2) versus ADC-3 (inhibitor-linker 1) [3]. Furthermore, linker architecture directly influences payload release kinetics, metabolite formation, and ultimately the therapeutic window of the resulting ADC [4]. Procurement decisions based solely on in-class NAMPT inhibition cannot account for these linker-dependent performance differences, which are quantifiable and experimentally validated.

Quantitative Differentiation Evidence for NAMPT Inhibitor-Linker 2 Procurement Decisions


ADC-4 (Inhibitor-Linker 2) vs. ADC-3 (Inhibitor-Linker 1): Direct Head-to-Head Cytotoxicity Comparison in c-Kit–Expressing Cell Lines

When conjugated to the same anti-c-Kit monoclonal antibody, the resulting ADCs exhibit differential potency depending on which inhibitor-linker construct is used. ADC-4 (containing NAMPT inhibitor-linker 2) demonstrates an IC50 of <7 pM against GIST-T1 cells and 40 pM against NCI-H526 cells. In contrast, ADC-3 (containing NAMPT inhibitor-linker 1) achieves IC50 values of <3 pM against GIST-T1 cells and 9 pM against NCI-H526 cells . The fold difference in potency is cell-line dependent: ADC-3 is approximately 2.3-fold more potent in GIST-T1 cells (based on upper-bound estimates), whereas ADC-3 is approximately 4.4-fold more potent in NCI-H526 cells.

ADC payload NAMPT inhibition c-Kit targeting

In Vivo Antitumor Efficacy in GIST-T1 Xenograft Model: ADC-4 (Inhibitor-Linker 2) Demonstrates Target-Dependent Tumor Stasis

ADC-4, comprising NAMPT inhibitor-linker 2 conjugated to an anti-c-Kit antibody, was evaluated in mice bearing GIST-T1 xenografts. Intravenous dosing at 20 mg/kg over 28 days was well-tolerated and induced tumor stasis . This in vivo outcome was achieved in a target-dependent manner, as reported in the foundational ACS Medicinal Chemistry Letters publication [1]. Comparable in vivo studies with ADC-3 (inhibitor-linker 1) under the same dosing regimen (20 mg/kg, i.v., 28 days) also report tumor stasis in GIST-T1 xenografts .

in vivo efficacy xenograft model GIST

Linker Architecture Differentiation: Noncleavable Maleimide Linkers with Distinct Spacer Composition

The two inhibitor-linker constructs differ fundamentally in linker composition. NAMPT inhibitor-linker 2 (MW 624.66; C34H33FN6O5) contains a propionyl-piperazine linker connecting the maleimide conjugation handle to the payload benzamide moiety. NAMPT inhibitor-linker 1 (MW 668.71; C36H37FN6O6) incorporates an extended linker featuring an ethoxyethyl spacer [1][2]. Both utilize noncleavable maleimide-based linker formats, which require lysosomal degradation of the antibody for payload release and are generally associated with lower aggregation propensity in ADC formulations [3].

linker chemistry ADC stability payload conjugation

Optimal Research and Development Scenarios for NAMPT Inhibitor-Linker 2


ADC Development for c-Kit–Positive Gastrointestinal Stromal Tumors (GIST)

NAMPT inhibitor-linker 2 is specifically validated in the GIST-T1 xenograft model when conjugated to an anti-c-Kit antibody (ADC-4), demonstrating tumor stasis at 20 mg/kg i.v. over 28 days . This established performance benchmark supports its use as a payload module in ADC programs targeting c-Kit–driven GIST. Investigators should note that inhibitor-linker 1 (ADC-3) achieves approximately 2.3-fold higher in vitro potency in GIST-T1 cells , making linker selection dependent on whether maximal potency or a moderated potency profile is desired for the target indication.

ADC Development for c-Kit–Expressing Small Cell Lung Cancer (SCLC)

In NCI-H526 small cell lung cancer cells, ADC-4 (inhibitor-linker 2) exhibits an IC50 of 40 pM. In this cell line, ADC-3 (inhibitor-linker 1) is approximately 4.4-fold more potent, with an IC50 of 9 pM . This larger potency differential compared with GIST-T1 suggests that cell-line–specific factors (e.g., antigen density, internalization efficiency, or intracellular processing) significantly modulate the relative performance of the two linker constructs. Procurement of inhibitor-linker 2 for SCLC-focused ADC programs should account for this reduced potency and evaluate whether the 40 pM IC50 meets the program's efficacy threshold.

Comparative ADC Payload Evaluation and Linker Structure–Activity Relationship (SAR) Studies

The availability of two closely related NAMPT inhibitor-linker constructs differing only in linker composition (inhibitor-linker 1 with ethoxyethyl spacer vs. inhibitor-linker 2 with propionyl-piperazine linker) provides a valuable tool for SAR investigations. Researchers can systematically compare ADC-3 and ADC-4 to isolate linker-dependent effects on intracellular payload release, metabolite formation, lysosomal processing efficiency, and bystander killing potential [1]. Inhibitor-linker 2 serves as the comparator with the shorter, less polar linker architecture, enabling deconvolution of how linker length and polarity modulate ADC pharmacology independent of the payload warhead.

Non-Antimitotic ADC Payload Platform Development

NAMPT inhibitor-linker 2 belongs to a distinct payload class that acts through inhibition of the NAD+ salvage pathway rather than microtubule disruption or DNA damage [2]. This mechanism of action is particularly relevant for targeting tumors with lower proliferation rates that may be less responsive to traditional antimitotic payloads. Procurement of inhibitor-linker 2 supports research programs seeking to expand beyond conventional ADC payloads and evaluate whether NAD+ depletion via targeted NAMPT inhibition offers advantages in specific tumor types or resistance settings [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NAMPT inhibitor-linker 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.